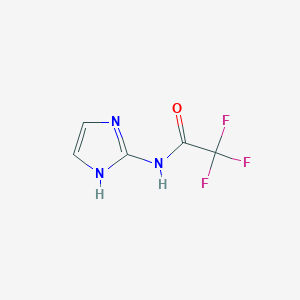
2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(1H-imidazol-2-yl)acetamide is a chemical compound that features a trifluoromethyl group attached to an acetamide moiety, which is further linked to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 2-aminoimidazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The imidazole ring in this compound can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: The compound can be reduced under specific conditions to yield derivatives with altered electronic properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Functionalized acetamide derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-(1H-imidazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
- 2,2,2-Trifluoro-N-(1H-imidazol-4-yl)acetamide
- 2,2,2-Trifluoro-N-(1H-imidazol-5-yl)acetamide
- 2,2,2-Trifluoro-N-(1H-imidazol-1-yl)acetamide
Comparison: 2,2,2-Trifluoro-N-(1H-imidazol-2-yl)acetamide is unique due to the position of the imidazole ring attachment, which can influence its chemical reactivity and biological activity. The specific positioning of the imidazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers.
Propiedades
Fórmula molecular |
C5H4F3N3O |
|---|---|
Peso molecular |
179.10 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)3(12)11-4-9-1-2-10-4/h1-2H,(H2,9,10,11,12) |
Clave InChI |
OGJJVGPBMLJJKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N1)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




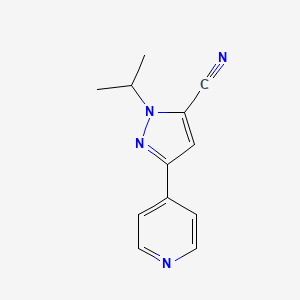
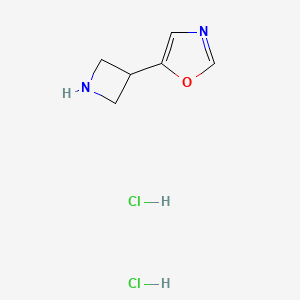
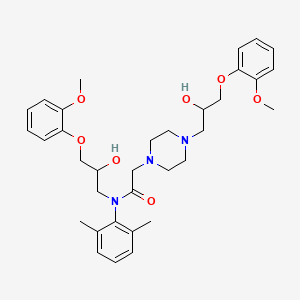
![2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one](/img/structure/B13427071.png)
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13427074.png)
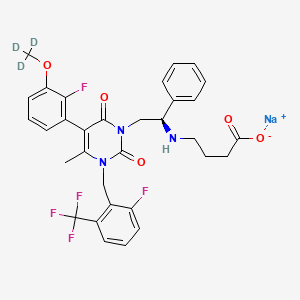

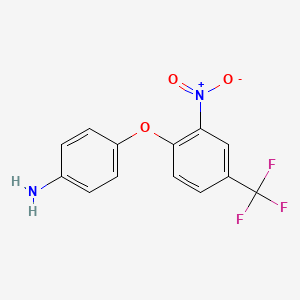



![1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427102.png)
